molecular formula C23H19ClN4O B3035196 1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one CAS No. 303985-95-7

1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one

Cat. No. B3035196
CAS RN: 303985-95-7
M. Wt: 402.9 g/mol
InChI Key: JBZOMYLUSPVFHO-UHFFFAOYSA-N
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Description

This compound is a heterocyclic chemical compound with a nitrogen-based hetero-aromatic ring structure . It’s a part of the pyrazolo[1,5-a]pyrimidine family, which is a significant scaffold for the synthesis and development of many promising drugs .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The yield of the final product was reported to be 95% . The synthesis process involves the use of various reagents and catalysts .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a tricyclic ring system . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of pyrazolopyrimidine triazole derivatives . It also showed significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM .


Physical And Chemical Properties Analysis

The compound is a colorless solid with a melting point of 302–304 °C . It has a molecular weight of 402.88 . The 1H NMR and 13C NMR data provide detailed information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Future Directions

The compound and its derivatives have shown promising biological and pharmacological activities, making them potential candidates for drug development . Future research could focus on further understanding its mechanism of action and exploring its potential therapeutic applications .

properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O/c1-23(2)14-27(22(23)29)18-9-5-16(6-10-18)20-11-12-25-21-19(13-26-28(20)21)15-3-7-17(24)8-4-15/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZOMYLUSPVFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NC4=C(C=NN34)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001124031
Record name 1-[4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethyl-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001124031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one

CAS RN

303985-95-7
Record name 1-[4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethyl-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303985-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3,3-dimethyl-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001124031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one
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1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one
Reactant of Route 3
1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one
Reactant of Route 4
1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one
Reactant of Route 5
1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one
Reactant of Route 6
1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one

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